(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
Description
This compound is a hybrid structure combining a 5-nitrofuran-2-carbonyl moiety, a piperazine core, and a 2-(thiophen-2-yl)cyclopropyl group. The cyclopropane ring introduces steric rigidity, which may improve metabolic stability compared to linear analogs. The piperazine linker facilitates structural flexibility, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-16(12-10-11(12)14-2-1-9-26-14)18-5-7-19(8-6-18)17(22)13-3-4-15(25-13)20(23)24/h1-4,9,11-12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOXSFKJSMUBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in enhancing biological activity.
- Nitrofuran Moiety : Contributes to antimicrobial properties, particularly against Mycobacterium tuberculosis.
- Thiophene Ring : Enhances lipophilicity and may affect the compound's interaction with biological targets.
Antimicrobial Activity
The nitrofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant activity against various pathogens, including:
- Mycobacterium tuberculosis : Studies have shown that nitrofuran derivatives can inhibit the growth of M. tuberculosis with minimum inhibitory concentrations (MIC) often below 10 µM. For instance, compounds derived from 5-nitro-furan demonstrated potent antituberculosis activity with specific derivatives reaching MIC values as low as 5.71 µM .
| Compound | MIC (µM) | Activity |
|---|---|---|
| 4a | 5.71 | High |
| 4b | <10 | Very High |
| EMB | >10 | Control |
Antitumor Activity
Pyrazole derivatives, including those related to our compound, have shown promising antitumor effects. A study indicated that pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some exhibiting synergistic effects when combined with doxorubicin . The incorporation of electron-withdrawing groups into the pyrazole structure often enhances antitumor activity.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperazine and furan rings significantly influence biological activity. Key findings include:
- Substituent Effects : Electron-withdrawing groups at specific positions on the piperazine ring increase potency against pathogens.
- Ring Modifications : Alterations in the thiophene or cyclopropyl components can enhance lipophilicity and improve membrane permeability.
Case Studies
- Antituberculosis Screening : A series of nitrofuran derivatives were synthesized and screened against M. tuberculosis H37Rv using resazurin microtiter assay (REMA). Compounds showed varying degrees of activity, with some achieving MIC values comparable to established treatments like isoniazid .
- Antitumor Synergy : In vitro studies on pyrazole derivatives indicated a significant synergistic effect when used in conjunction with doxorubicin in breast cancer cell lines, highlighting the potential for combination therapies in enhancing treatment efficacy .
Scientific Research Applications
Antimycobacterial Activity
Research indicates that compounds containing nitrofuran derivatives exhibit significant antimycobacterial activity. For example, a study on related nitrofuran derivatives demonstrated their efficacy against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) often below 10 μM . The nitro group in these compounds is crucial for their biological activity, as it is involved in redox reactions leading to the generation of reactive species that can damage bacterial cells .
Antibacterial Properties
In addition to antimycobacterial effects, compounds similar to (4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone have shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, hybrids containing imidazole and nitrofuran moieties were tested against Staphylococcus aureus and demonstrated notable antibacterial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperazine ring or substituents on the thiophene can significantly impact potency. For example, studies have shown that introducing electron-withdrawing groups enhances activity due to increased electrophilicity at the site of action . Computational studies using density functional theory (DFT) have also been employed to predict how structural changes affect both solubility and biological activity.
Case Studies
- Antituberculosis Agents : A series of derivatives based on the nitrofuran scaffold were synthesized and evaluated for their antituberculosis activity. Compounds with specific substitutions exhibited MIC values comparable to established drugs like isoniazid and ethambutol . These findings highlight the potential of nitrofuran-based compounds in combating drug-resistant strains of Mtb.
- Antibacterial Hybrids : Research on molecular hybrids combining nitrofuran with other pharmacophores has revealed enhanced antibacterial properties. For example, a study demonstrated that certain hybrids showed improved inhibition against methicillin-resistant Staphylococcus aureus (MRSA) compared to their parent compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related analogs:
Structural and Electronic Differences
- Nitrofuran vs. Trifluoromethylphenyl (MK37): The target compound’s 5-nitrofuran group introduces stronger electron-withdrawing effects compared to MK37’s trifluoromethylphenyl group, which may alter binding affinity in redox-sensitive targets .
- Cyclopropane-Thiophene vs.
- Piperazine Substituents: The target compound’s piperazine is functionalized with nitrofuran, whereas 7f and MK37 feature nitrophenyl and trifluoromethylphenyl groups, respectively. These differences influence electronic density and steric bulk .
Physicochemical Properties
- Melting Points: While data for the target compound are unavailable, analogs like 7f (138–141°C) and 8a (148–149°C) exhibit moderate melting points, correlating with crystalline purity. The cyclopropane group may lower the melting point due to reduced symmetry.
- Spectroscopy: The nitrofuran C=O and NO₂ stretches (expected at ~1660 cm⁻¹ and ~1510 cm⁻¹, respectively) would distinguish the target compound’s IR spectrum from MK37’s trifluoromethyl signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
